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N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Catalog No.
S13387499
CAS No.
57067-85-3
M.F
C15H17ClN2O2
M. Wt
292.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benza...

CAS Number

57067-85-3

Product Name

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

IUPAC Name

N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

InChI

InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

FAJCBZWSTOYELA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a chemical compound characterized by the presence of a butyl group, a chloro substituent, and an oxazole moiety linked to a benzamide structure. The molecular formula for this compound is C12H14ClN3OC_{12}H_{14}ClN_{3}O, which indicates it consists of 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This compound belongs to a class of compounds that are being explored for various biological activities, particularly in medicinal chemistry.

The reactivity of N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. For instance:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines or alcohols under suitable conditions.
  • Oxidation: The oxazole ring may participate in oxidation reactions depending on the reaction conditions and the presence of oxidizing agents.
  • Hydrolysis: The benzamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

These reactions are essential for understanding the compound's potential transformations in biological systems or during synthetic processes.

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide has shown promise in various biological assays. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
  • Anticancer Potential: Some derivatives of benzamide are known for their ability to inhibit cancer cell proliferation.
  • Inhibition of Kinases: The compound may act as an inhibitor of specific kinases involved in signaling pathways that regulate cell growth and apoptosis.

Further research is necessary to elucidate its exact mechanisms of action and therapeutic potential.

The synthesis of N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide typically involves several key steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving 4-methyl-2-aminoacetophenone and appropriate reagents.
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Amidation: The final step involves reacting the resulting oxazole with butylamine to form the desired benzamide.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Research Tools: In biochemical studies to explore the roles of specific kinases or other cellular pathways.
  • Agricultural Chemicals: Possible use as an agrochemical due to its antimicrobial properties.

Interaction studies involving N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide focus on its binding affinity and selectivity towards biological targets such as enzymes and receptors. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In Vitro Assays: To evaluate its efficacy against specific biological targets and determine IC50 values.
  • Cellular Studies: To assess its effects on cell viability and proliferation in different cancer cell lines.

These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide shares structural features with several related compounds that also exhibit interesting biological activities:

Compound NameStructure FeaturesBiological Activity
3-Chloro-N-(1,2-Oxazol-3-Yl)BenzamideChloro group, oxazole ringAntimicrobial
N-Methyl-N-(4-Methyl-Oxazol-2-Yl)BenzamideMethyl substitution instead of butylAnticancer
N-Ethyl-N-(5-Methyl-Oxazol-4-Yl)BenzamideEthyl group instead of butylKinase inhibition
4-Methyl-N-(Oxazol-Yl)BenzamideLacks chloro substituentNeuroprotective

These compounds highlight the unique structural aspects of N-butyl substituents and their impact on biological activity.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

292.0978555 g/mol

Monoisotopic Mass

292.0978555 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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